molecular formula C10H12ClNO3 B2894010 2-Butoxy-1-chloro-4-nitrobenzene CAS No. 5521-28-8

2-Butoxy-1-chloro-4-nitrobenzene

Cat. No.: B2894010
CAS No.: 5521-28-8
M. Wt: 229.66
InChI Key: LLCATPUXCKXZJB-UHFFFAOYSA-N
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Description

2-Butoxy-1-chloro-4-nitrobenzene is an organic compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . It is a derivative of benzene, substituted with butoxy, chloro, and nitro groups. This compound is used primarily in research and industrial applications.

Preparation Methods

The synthesis of 2-Butoxy-1-chloro-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-butoxy-1-chlorobenzene using nitric acid and sulfuric acid as reagents . The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Comparison with Similar Compounds

2-Butoxy-1-chloro-4-nitrobenzene can be compared with other nitrobenzene derivatives:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

2-butoxy-1-chloro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-2-3-6-15-10-7-8(12(13)14)4-5-9(10)11/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCATPUXCKXZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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